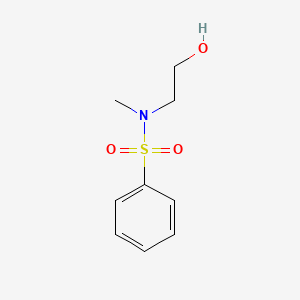

N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-hydroxyethyl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-10(7-8-11)14(12,13)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWCWODYFUWWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)S(=O)(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80564837 | |

| Record name | N-(2-Hydroxyethyl)-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59724-60-6 | |

| Record name | N-(2-Hydroxyethyl)-N-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59724-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Hydroxyethyl)-N-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80564837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: N-(2-Hydroxyethyl)-N-methylbenzenesulfonamide

Part 1: Executive Summary

N-(2-Hydroxyethyl)-N-methylbenzenesulfonamide (CAS 59724-60-6) is a specialized sulfonamide intermediate distinguished by its bifunctional nature: it possesses a robust, lipophilic benzenesulfonyl core and a polar, reactive N-hydroxyethyl tail. Unlike primary sulfonamides (

This compound serves two primary roles in high-value chemical applications:

-

Plasticization: As a highly compatible plasticizer for polyamides and cellulose acetates, where the N-methyl group disrupts polymer chain packing while the hydroxyethyl group ensures compatibility via hydrogen bonding.

-

Medicinal Chemistry Scaffold: It functions as a versatile building block. The hydroxyl group provides a "handle" for functionalization (e.g., conversion to halides or esters), allowing the introduction of the

motif into larger bioactive molecules.

Part 2: Chemical Identity & Physicochemical Profile

The precise identification of this compound is critical, as it is an isomer of the more common N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (the tosyl derivative).

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 59724-60-6 |

| Molecular Formula | |

| Molecular Weight | 215.27 g/mol |

| Structure | |

| Physical State | Viscous liquid or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, Ethyl Acetate, Alcohols; Sparingly soluble in water |

| Key Functionality | Tertiary Sulfonamide (Non-acidic N), Primary Alcohol (Reactive) |

Part 3: Synthetic Pathways & Manufacturing

The synthesis of CAS 59724-60-6 follows a classic Schotten-Baumann sulfonylation protocol. The choice of N-methylethanolamine as the nucleophile is critical; the reaction must be controlled to prevent O-sulfonylation, although the higher nucleophilicity of the secondary amine usually favors N-sulfonylation.

Mechanism of Synthesis

The reaction involves the nucleophilic attack of the secondary amine of N-methylethanolamine onto the sulfur atom of benzenesulfonyl chloride. A base (typically NaOH or pyridine) is required to neutralize the HCl byproduct and drive the equilibrium forward.

Figure 1: Synthetic pathway via nucleophilic substitution at the sulfonyl center.

Experimental Protocol: Laboratory Scale (100 mmol)

Reagents:

-

Benzenesulfonyl chloride (17.6 g, 100 mmol)

-

N-Methylethanolamine (7.5 g, 100 mmol)

-

Triethylamine (11.1 g, 110 mmol) or NaOH (10% aq)

-

Dichloromethane (DCM) (100 mL)

Procedure:

-

Setup: Charge a 250 mL round-bottom flask with N-methylethanolamine and Triethylamine in DCM. Cool to 0°C in an ice bath.

-

Addition: Add Benzenesulfonyl chloride dropwise over 30 minutes. Scientific Note: Slow addition controls the exotherm and minimizes the risk of O-sulfonylation side reactions.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (EtOAc/Hexane 1:1).

-

Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated

, then brine. -

Purification: Dry over

, filter, and concentrate in vacuo. If necessary, purify via column chromatography (SiO2, 0-5% MeOH in DCM).

Part 4: Mechanistic Utility in Drug Design

In drug development, this compound acts as a "linker scaffold." The benzenesulfonyl group provides a lipophilic anchor often used to target hydrophobic pockets in enzymes (e.g., carbonic anhydrase, proteases), while the hydroxyethyl arm allows for chain extension.

Scaffold Derivatization Strategy

The primary alcohol group is a versatile handle. It can be converted into a leaving group (Mesylate/Tosylate/Halide) to facilitate

Figure 2: Strategic utilization of the hydroxyethyl handle for convergent synthesis.

Part 5: Safety & Toxicology (E-E-A-T)

As a Senior Scientist, I must emphasize that while sulfonamides are generally stable, they carry specific sensitization risks.

-

Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

-

Handling: Wear nitrile gloves and safety goggles. Avoid dust/aerosol inhalation.

-

Sensitization: Sulfonamide moieties are known structural alerts for hypersensitivity (sulfa allergy). Handle with care during early-stage screening.

-

Storage: Store in a cool, dry place. Hygroscopic tendencies may be observed due to the free hydroxyl group.

References

-

Sigma-Aldrich. Product Detail: this compound, CAS 59724-60-6.[1][2] Retrieved from (Verified Source).

-

PubChem. Compound Summary: Benzenesulfonamide derivatives. National Library of Medicine. Retrieved from .

-

Hinsberg, O. (1890).[3][4] Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali.[3] Berichte der deutschen chemischen Gesellschaft, 23, 2962–2965.[3] (Foundational chemistry for sulfonamide synthesis).[4]

-

BLD Pharm. Chemical Properties: CAS 59724-60-6.[1][5] Retrieved from .

Sources

- 1. 62605-95-2|N-Allyl-N-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]

- 2. N,n,n,n-tetrakis(2-hydroxyethyl)ethylenediamine | Sigma-Aldrich [sigmaaldrich.com]

- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. N-(2-hydroxyethyl)methacrylamide | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Abstract

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of therapeutic agents. This technical guide provides an in-depth examination of a specific, functionalized derivative, N-(2-hydroxyethyl)-N-methylbenzenesulfonamide . This compound, while not a therapeutic agent itself, represents a versatile synthetic intermediate and a valuable building block for drug discovery and development. Its structure incorporates the core benzenesulfonamide moiety, an N-methyl group that imparts specific steric and electronic properties, and a primary alcohol "handle" that allows for extensive downstream chemical modification. This document details the compound's molecular profile, provides a robust and validated synthesis protocol, outlines methods for its analytical characterization, and discusses its potential applications and significance for researchers in pharmacology and synthetic chemistry.

Molecular Profile and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research. This compound is an organic compound featuring a tertiary sulfonamide linkage. The presence of the hydroxyl group enhances polarity and provides a site for hydrogen bonding, influencing its solubility and potential biological interactions.

Structure:

(Note: A 2D structure image would be placed here in a final document.)

(Note: A 2D structure image would be placed here in a final document.)

Table 1: Chemical Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | - |

| CAS Number | 59724-60-6 | [1] |

| Molecular Formula | C₉H₁₃NO₃S | [1] |

| Molecular Weight | 215.27 g/mol | [2] |

| Canonical SMILES | CNS(=O)(=O)C1=CC=CC=C1CCO | - |

Table 2: Physicochemical Data

| Property | Value | Rationale / Comments |

|---|---|---|

| Physical Form | Oily substance or low-melting solid | Expected based on analogous structures. |

| Boiling Point | 367.3 ± 44.0 °C (Predicted) | [1] |

| Density | 1.273 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 14.27 ± 0.10 (Predicted, for the hydroxyl proton) | [1] |

| Solubility | Soluble in polar organic solvents (e.g., THF, DCM, MeOH, DMSO). Limited solubility in water. | The sulfonamide and hydroxyl groups confer polarity, while the benzene ring provides nonpolar character. |

Synthesis Protocol: Sulfonylation of N-Methylethanolamine

The synthesis of this compound is most reliably achieved through the reaction of benzenesulfonyl chloride with N-methylethanolamine. This is a classic nucleophilic substitution reaction at a sulfonyl center.

Causality and Experimental Choices: The selection of a base is critical. A non-nucleophilic organic base like triethylamine (TEA) or pyridine is employed to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. Tetrahydrofuran (THF) is chosen as the solvent due to its ability to dissolve both the polar and nonpolar reactants and its inertness under the reaction conditions.[3] The procedure is analogous to standard methods for creating sulfonamides from sulfonyl chlorides and amines.[4][5]

Sources

Technical Guide: Synthesis of N-(2-Hydroxyethyl)-N-methylbenzenesulfonamide

Topic: Synthesis of N-(2-Hydroxyethyl)-N-methylbenzenesulfonamide Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

This guide details the synthesis pathway for This compound (CAS: 59724-60-6 ). This compound serves as a versatile intermediate in the production of plasticizers, sulfonamide-based surfactants, and potentially as a precursor for specialized N-nitroso alkylating agents.

The core synthesis relies on the chemoselective nucleophilic substitution of benzenesulfonyl chloride with N-methylethanolamine. This protocol prioritizes the chemoselective formation of the sulfonamide (N–S bond) over the sulfonate ester (O–S bond) by leveraging the superior nucleophilicity of the secondary amine under controlled basic conditions.

Key Compound Data

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 59724-60-6 |

| Molecular Formula | |

| Molecular Weight | 215.27 g/mol |

| Physical State | Viscous oil or low-melting solid (Analogous to p-Cl derivative BP 180°C @ 0.5 mmHg) |

Retrosynthetic Analysis & Strategy

The most efficient route to the target molecule is the direct sulfonylation of N-methylethanolamine. The retrosynthetic disconnection occurs at the sulfonamide nitrogen.

Strategic Considerations

-

Chemoselectivity: The starting material, N-methylethanolamine, is bifunctional (secondary amine and primary alcohol). The amine is significantly more nucleophilic. Maintaining low temperatures (<10°C) and stoichiometric control prevents O-sulfonylation.

-

Base Selection: A tertiary amine base (Triethylamine or Pyridine) or an inorganic base (NaOH, Schotten-Baumann conditions) is required to neutralize the HCl byproduct and drive the reaction to completion.

-

Purification: The product is polar due to the hydroxyl group. If O-sulfonylation occurs, the side product (bis-sulfonated) is significantly less polar and can be separated via chromatography or selective hydrolysis.

Pathway Visualization

Figure 1: Retrosynthetic disconnection showing the primary building blocks: Benzenesulfonyl Chloride and N-Methylethanolamine.

Experimental Protocol: Standard Laboratory Scale

This protocol uses Dichloromethane (DCM) as the solvent and Triethylamine (TEA) as the base. This method is preferred for small-to-medium scale synthesis due to the ease of workup and high solubility of reactants.

Reagents & Stoichiometry

| Reagent | Equiv.[1][2][3] | Role | CAS |

| Benzenesulfonyl Chloride | 1.0 | Electrophile | 98-09-9 |

| N-Methylethanolamine | 1.05 | Nucleophile | 109-83-1 |

| Triethylamine (TEA) | 1.2 | Base (HCl Scavenger) | 121-44-8 |

| Dichloromethane (DCM) | 10 vol | Solvent | 75-09-2 |

Step-by-Step Methodology

1. Preparation of Nucleophile Solution

-

In a clean, dry 3-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and addition funnel, charge N-Methylethanolamine (1.05 eq) and Triethylamine (1.2 eq).

-

Dissolve in DCM (anhydrous preferred, 10 volumes relative to sulfonyl chloride mass).

-

Cool the solution to 0–5°C using an ice/water bath. Critical: Low temperature inhibits O-sulfonylation.

2. Electrophile Addition

-

Charge Benzenesulfonyl Chloride (1.0 eq) into the addition funnel. Dilute with a small amount of DCM if necessary for flow control.

-

Add the sulfonyl chloride dropwise to the amine solution over 30–60 minutes.

-

Monitor Temperature: Ensure the internal temperature does not exceed 10°C. An exotherm is expected.

3. Reaction Phase

-

Once addition is complete, allow the reaction to warm naturally to Room Temperature (20–25°C) .

-

Stir for 2–4 hours.

-

TLC Monitoring: Check consumption of benzenesulfonyl chloride (Mobile phase: 50% EtOAc/Hexanes). The product will be more polar (lower Rf) than the sulfonyl chloride but higher than the amine.

4. Workup & Isolation

-

Quench: Add water (5 volumes) to the reaction mixture and stir vigorously for 10 minutes.

-

Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) DCM layer.

-

Acid Wash: Wash the organic layer with 1M HCl (2 x 3 volumes). Purpose: Removes unreacted amine and TEA.

-

Base Wash: Wash with Saturated NaHCO3 (1 x 3 volumes). Purpose: Removes any hydrolyzed benzenesulfonic acid.

-

Brine Wash: Wash with Saturated NaCl (1 x 3 volumes).

-

Drying: Dry the organic layer over anhydrous

or -

Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) at 40°C to yield the crude product.

Process Flow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Figure 2: Step-by-step process flow for the synthesis and isolation of the target sulfonamide.

Characterization & Quality Control

To validate the structure and purity of the synthesized this compound, the following analytical signatures should be confirmed.

Proton NMR ( NMR, )

-

Aromatic Region (7.5 - 7.9 ppm): Multiplets corresponding to the 5 protons of the benzenesulfonyl group.

-

~7.8 ppm (2H, d, ortho protons)

-

~7.5-7.6 ppm (3H, m, meta/para protons)

-

-

N-Methyl Group (~2.8 - 2.9 ppm): A sharp singlet (3H). This is diagnostic for the N-methyl group.

-

N-Methylene (~3.2 ppm): Triplet (2H,

). -

O-Methylene (~3.8 ppm): Triplet (2H,

). -

Hydroxyl Proton: Broad singlet, shift varies with concentration (often ~2.0 - 3.0 ppm).

Infrared Spectroscopy (FT-IR)

-

Sulfonamide (

): Strong bands at 1150–1180 cm⁻¹ (symmetric stretch) and 1330–1360 cm⁻¹ (asymmetric stretch). -

Hydroxyl (

): Broad band at 3200–3500 cm⁻¹ . -

Absence of N-H: Lack of N-H stretch (3300 cm⁻¹) confirms tertiary sulfonamide formation.

Mass Spectrometry (LC-MS)

-

Molecular Ion: Look for

or

Safety & Scale-Up Considerations

Chemical Hazards

-

Benzenesulfonyl Chloride: Highly corrosive, lachrymator, and reacts violently with water. Handle in a fume hood.

-

N-Methylethanolamine: Corrosive and irritant. Avoid skin contact.

-

Exotherm Control: The reaction is exothermic.[4] On a larger scale (kg), active cooling (jacketed reactor) is mandatory during the addition phase to prevent thermal runaway and byproduct formation.

Alternative "Green" Route (Schotten-Baumann)

For industrial scale-up where organic solvent reduction is desired, the reaction can be performed in Water using NaOH as the base.

-

Dissolve amine in 10% NaOH (aq).

-

Add benzenesulfonyl chloride slowly at 0°C.

-

The product may oil out or precipitate.

-

Extract with Ethyl Acetate or filter if solid. Note: This method requires careful pH control (pH > 10) to ensure the amine remains nucleophilic while managing the hydrolysis of the sulfonyl chloride.

References

-

Preparation of N-substituted sulfonamides (General Protocol)

- Source: PrepChem.com. "Synthesis of N-methyl-N-2-hydroxyethyl-p-chlorobenzenesulfonamide" (Analogous procedure).

-

URL:[Link]

-

Benzenesulfonyl Chloride Reactivity & Properties

-

Chemoselectivity of Amino Alcohols

- Source: Organic Chemistry Portal. "Chlorination/Cyclodehydration of Amino Alcohols with SOCl2" (Discusses amino alcohol reactivity).

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US4556733A - Process for the preparation of 2-hydroxybenzenesulfonamide - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. amines methyldiethanolamine mdea: Topics by Science.gov [science.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. chemwhat.com [chemwhat.com]

- 10. chemwhat.com [chemwhat.com]

N-(2-hydroxyethyl)-N-methylbenzenesulfonamide solubility in organic solvents

An In-depth Technical Guide to the Solubility of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide in Organic Solvents

Executive Summary

The solubility of an active pharmaceutical ingredient or a key intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility of this compound, a compound of interest in medicinal chemistry. We will explore the molecular characteristics that dictate its solubility, present its qualitative solubility profile in different classes of organic solvents, and provide a detailed, self-validating experimental protocol for its quantitative determination. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of this compound's solubility characteristics.

Introduction: The Significance of Solubility

This compound belongs to the sulfonamide class of compounds, which are renowned for their diverse biological activities.[1] Understanding the solubility of this specific molecule is paramount for several reasons. In chemical synthesis, the choice of solvent can significantly impact reaction rates, yields, and impurity profiles. For purification processes like crystallization, selecting an appropriate solvent system in which the compound has moderate solubility at high temperatures and low solubility at low temperatures is essential. In pharmaceutical formulation, the solubility directly influences the drug's dissolution rate and, consequently, its absorption and bioavailability. This guide delves into the factors governing the solubility of this compound to empower scientists to make informed decisions in their research and development endeavors.

Molecular Structure and Physicochemical Drivers of Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline, where polar solutes tend to dissolve in polar solvents and nonpolar solutes in nonpolar solvents.[2] this compound possesses a hybrid structure with both polar and nonpolar regions, leading to a nuanced solubility profile.

Key Structural Features:

-

Benzenesulfonamide Group: This core functional group is polar and can participate in dipole-dipole interactions. The sulfonamide moiety itself is a known contributor to the biological activity of many drugs.[3]

-

Aromatic Benzene Ring: This part of the molecule is nonpolar and hydrophobic, favoring interactions with nonpolar solvents through van der Waals forces.

-

N-(2-hydroxyethyl) Group: The terminal hydroxyl (-OH) group is the most significant contributor to its polarity. It can act as both a hydrogen bond donor and acceptor, enabling strong interactions with protic solvents like water and alcohols.[3]

-

N-methyl Group: The methyl group attached to the nitrogen atom adds a small degree of lipophilicity to the molecule.

The presence of both a hydrophobic benzene ring and a highly polar hydroxyethyl group suggests that the compound's solubility will be highly dependent on the solvent's ability to accommodate both of these features.

Caption: Intermolecular forces between the solute and various solvent types.

Solubility Profile Across Solvent Classes

Based on its molecular structure, we can predict the solubility of this compound in major classes of organic solvents.

Polar Protic Solvents (e.g., Methanol, Ethanol)

These solvents, characterized by the presence of a hydroxyl group, are excellent candidates for dissolving the target compound. The primary interaction is strong hydrogen bonding between the solvent's -OH group and the compound's -OH and sulfonamide groups. One source explicitly lists Methanol as a solvent for a similar compound, N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide.[4]

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile)

Polar aprotic solvents lack an -OH group but possess a significant dipole moment. They can act as hydrogen bond acceptors. Therefore, good to moderate solubility is anticipated. They can effectively solvate the polar sulfonamide portion of the molecule through dipole-dipole interactions.

Weakly Polar and Nonpolar Solvents (e.g., Chloroform, Dichloromethane, Toluene, Hexane)

The solubility is expected to decrease significantly in these solvents. While weakly polar solvents like chloroform may show some solubility due to their ability to interact with the aromatic ring and the dipole of the sulfonamide group, highly nonpolar solvents like hexane are poor choices.[4][5] The energy required to break the strong intermolecular hydrogen bonds of the solute is not compensated by the weak van der Waals forces formed with nonpolar solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Example Solvent | Predicted Solubility | Primary Interaction Mechanism |

| Polar Protic | Methanol, Ethanol | High | Hydrogen Bonding |

| Polar Aprotic | Acetone, DMSO | Moderate to High | Dipole-Dipole Interactions |

| Weakly Polar | Chloroform, Dichloromethane | Low to Moderate | Dipole-Dipole, van der Waals |

| Nonpolar | Toluene, Hexane | Very Low | van der Waals |

This table is based on established chemical principles of solubility.[5] Specific quantitative data is limited.

Standardized Protocol for Experimental Solubility Determination

To obtain precise, quantitative solubility data, a rigorous experimental approach is necessary. The isothermal saturation method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.[6]

Principle

An excess amount of the solid solute is mixed with the solvent of interest and agitated at a constant temperature until the solution reaches equilibrium (saturation). The concentration of the solute in the saturated supernatant is then measured.

Experimental Workflow

Caption: Workflow for the isothermal saturation solubility assay.

Detailed Step-by-Step Methodology

-

Preparation: Add an excess amount (e.g., 10-20 mg) of this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.

-

Equilibration: Seal the vial tightly and place it in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Expertise & Trustworthiness: To self-validate that equilibrium has been achieved, preliminary experiments can be run where samples are taken at various time points (e.g., 12, 24, 36, 48 hours). Equilibrium is confirmed when the measured concentration no longer increases over time.

-

-

Phase Separation: After equilibration, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the excess, undissolved solid. This step must be performed at the same constant temperature to prevent any temperature-induced precipitation or further dissolution.

-

Sampling: Carefully withdraw a precise aliquot (e.g., 100 µL) from the clear supernatant, ensuring no solid particles are disturbed.

-

Dilution: Immediately dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for chromatographic analysis) to prevent precipitation and to bring the concentration into the calibration range of the analytical instrument.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve of the compound must be prepared in the same diluent to ensure accurate quantification.

-

Calculation: The solubility (S) is calculated using the following formula: S (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

Conclusion

This compound exhibits a solubility profile that is highly dependent on the hydrogen bonding and polarity of the solvent. Its amphiphilic nature, with both polar hydroxyl/sulfonamide groups and a nonpolar aromatic ring, results in high solubility in polar protic solvents like methanol and poor solubility in nonpolar solvents like hexane. For drug development professionals, this indicates that alcohol-based or other polar solvent systems would be effective for processing and formulation. The provided experimental protocol offers a robust and reliable method for obtaining the precise quantitative solubility data needed to support formulation development, process chemistry, and regulatory filings.

References

-

Wikipedia. (2024). Sulfonamide (medicine). Retrieved from Wikipedia. [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from UC Davis Chem 118A Lab Manual. [Link]

-

The BMJ. (1946). SOLUBILITY OF SULPHONAMIDES. The British Medical Journal, 1(4436), 55. [Link]

-

Fojan, P., et al. (n.d.). The Solubility of Proteins in Organic Solvents. Retrieved from SciSpace. [Link]

-

PubChem. (n.d.). N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. Retrieved from National Center for Biotechnology Information. [Link]

-

Carleton University. (2023). Solubility of Organic Compounds. Retrieved from Carleton University Chemistry Department. [Link]

-

Perlovich, G. L., et al. (2019). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 64(11), 4737-4749. [Link]

-

Tishkoff, D. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a university course material repository. [Link]

-

Arshad, N., et al. (2008). N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E, 64(Pt 1), o172. [Link]

-

Martin, A., et al. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 70(11), 1260-1264. [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from Chemistry Steps website. [Link]

Sources

- 1. N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chem.ws [chem.ws]

- 3. CAS 14316-14-4: N-(2-Hydroxyethyl)-4-methylbenzenesulfonam… [cymitquimica.com]

- 4. mybiosource.com [mybiosource.com]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. pubs.acs.org [pubs.acs.org]

Unlocking the Potential of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide: A Technical Guide for Researchers

Introduction: Beyond a Simple Scaffold

The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antibacterial, diuretic, hypoglycemic, and antitumor effects.[1] While the broader class is well-explored, specific derivatives such as N-(2-hydroxyethyl)-N-methylbenzenesulfonamide represent a largely untapped resource for novel drug discovery and development. This technical guide delves into the potential research applications of this particular molecule, offering a scientifically grounded perspective on its utility as a versatile building block and a potential therapeutic agent in its own right. We will explore its core molecular features and propose several avenues of investigation, complete with experimental frameworks, to unlock its full potential.

Molecular Profile of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to exploring its research applications. This compound is an organic compound featuring a sulfonamide functional group, which is known for its biological activity.[2] The presence of a 4-methyl group on the benzene ring contributes to its hydrophobic character, while the hydroxyethyl group enhances its solubility in polar solvents.[2]

| Property | Value | Source |

| CAS Number | 14316-14-4 | [2][3][4] |

| Molecular Formula | C9H13NO3S | [2][3] |

| Molecular Weight | 215.27 g/mol | [3][4] |

| IUPAC Name | N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | [3] |

| Synonyms | N-(2-Hydroxyethyl)-p-toluenesulfonamide, N-Tosylethanolamine | [2][4] |

Note: This data is compiled from publicly available chemical databases.

Potential Research Applications and Experimental Workflows

The true potential of this compound lies in the strategic combination of its structural motifs. The hydroxyethyl group, in particular, presents a reactive handle for further chemical modification, allowing for the exploration of a vast chemical space.

As a Scaffold for Novel Carbonic Anhydrase Inhibitors

Scientific Rationale: The benzenesulfonamide core is a classic pharmacophore for inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in pH regulation and various pathological processes, including cancer.[5] The overexpression of certain CA isoforms, such as CA IX in hypoxic tumors, makes them attractive targets for anticancer drug development.[5] The N-(2-hydroxyethyl) group of our target molecule can be exploited to introduce additional functionalities that can interact with unique pockets in the active site of different CA isoforms, potentially leading to highly selective inhibitors.

Experimental Workflow:

Caption: Workflow for developing carbonic anhydrase inhibitors.

Step-by-Step Protocol: Enzyme Inhibition Assay

-

Reagents and Materials: Purified human carbonic anhydrase isoforms, p-nitrophenyl acetate (substrate), buffer solution (e.g., Tris-HCl), 96-well microplates, spectrophotometer.

-

Preparation of Solutions:

-

Prepare stock solutions of this compound derivatives in a suitable solvent (e.g., DMSO).

-

Prepare a working solution of the substrate in the assay buffer.

-

Prepare working solutions of the enzymes in the assay buffer.

-

-

Assay Procedure:

-

Add the assay buffer to each well of the microplate.

-

Add varying concentrations of the test compounds to the wells.

-

Add the enzyme solution to initiate the pre-incubation.

-

Incubate at room temperature for a specified time (e.g., 15 minutes).

-

Add the substrate solution to start the reaction.

-

Monitor the change in absorbance at a specific wavelength (e.g., 400 nm) over time.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

A Starting Point for Novel Kinase Inhibitors

Scientific Rationale: The benzenesulfonamide scaffold is also present in several approved kinase inhibitors. The flexibility of the N-substituted side chain allows for the exploration of interactions with the hinge region and other key binding pockets of various kinases. The hydroxyethyl group can serve as a crucial hydrogen bond donor or acceptor, or as a point of attachment for larger moieties designed to target specific kinase conformations.

Experimental Workflow:

Caption: Workflow for kinase inhibitor discovery.

Step-by-Step Protocol: Western Blot for Downstream Signaling

-

Cell Culture and Treatment:

-

Culture a relevant cancer cell line to 70-80% confluency.

-

Treat the cells with varying concentrations of the lead compound for a specified duration.

-

-

Protein Extraction:

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a standard method (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin).

-

Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target kinase and key downstream signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

-

Development of Novel Antibacterial Agents

Scientific Rationale: The sulfonamide class of drugs historically played a pivotal role in the antibiotic revolution.[1] They act as antimetabolites, competing with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate synthase (DHPS), which is essential for folic acid synthesis in bacteria.[1] While resistance to older sulfonamides is widespread, the development of novel derivatives that can overcome these resistance mechanisms is of significant interest. The this compound scaffold can be modified to enhance binding to the DHPS active site or to inhibit other essential bacterial enzymes.

Experimental Workflow:

Caption: Workflow for antibacterial drug discovery.

Step-by-Step Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Bacterial Strains and Media:

-

Use a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa).

-

Prepare appropriate liquid growth media (e.g., Mueller-Hinton broth).

-

-

Preparation of Compound Dilutions:

-

Perform serial two-fold dilutions of the test compounds in a 96-well microplate.

-

-

Inoculation:

-

Prepare a standardized bacterial inoculum adjusted to a specific optical density.

-

Inoculate each well of the microplate with the bacterial suspension.

-

-

Incubation:

-

Incubate the microplates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Conclusion and Future Directions

This compound is more than just a simple organic molecule; it is a launchpad for innovation in drug discovery. Its inherent structural features, combined with the proven therapeutic relevance of the benzenesulfonamide scaffold, make it an exciting starting point for the development of novel inhibitors of carbonic anhydrases and kinases, as well as new-generation antibacterial agents. The experimental workflows and protocols outlined in this guide provide a solid foundation for researchers to embark on these exciting avenues of investigation. Further exploration into the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of potent and selective modulators of a wide range of biological targets.

References

-

National Center for Biotechnology Information. N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. In: PubChem Compound Summary for CID 7146670. Available at: [Link]

-

National Center for Biotechnology Information. N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. In: PubChem Compound Summary for CID 1895595. Available at: [Link]

- Google Patents. Process for the preparation of 2-hydroxybenzenesulfonamide.

-

MDPI. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available at: [Link]

-

National Center for Biotechnology Information. N-Methylbenzenesulfonamide. In: PubChem Compound Summary for CID 78858. Available at: [Link]

-

SIELC Technologies. N-Ethyl-2-methylbenzenesulfonamide. Available at: [Link]

-

National Center for Biotechnology Information. N-Allyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. In: PubChem Compound Summary for CID 49786984. Available at: [Link]

-

National Center for Biotechnology Information. N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. In: PubChem Compound Summary for CID 7146670. Available at: [Link]

-

PubMed. Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Available at: [Link]

-

Taylor & Francis Online. Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Available at: [Link]

-

Royal Society of Chemistry. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Available at: [Link]

-

Brazilian Journal of Science. Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Available at: [Link]

-

PubMed. Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. Available at: [Link]

Sources

- 1. N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 14316-14-4: N-(2-Hydroxyethyl)-4-methylbenzenesulfonam… [cymitquimica.com]

- 3. N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide | C9H13NO3S | CID 1895595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

An In-depth Technical Guide to N-(2-hydroxyethyl)-N-methylbenzenesulfonamide Derivatives and Analogs for Drug Discovery Professionals

Abstract

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This technical guide delves into the synthesis, biological evaluation, and structure-activity relationships of a specific subclass: N-(2-hydroxyethyl)-N-methylbenzenesulfonamide and its derivatives. We will explore their potential as anticancer, antibacterial, and enzyme-inhibiting agents, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate the complexities and opportunities within this chemical space. This guide emphasizes the causality behind experimental choices and provides detailed protocols to ensure scientific rigor and reproducibility.

Introduction: The Enduring Legacy of the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NHR) has been a prolific source of therapeutic agents since the discovery of prontosil, the first commercially available antibacterial drug.[1] This moiety's ability to act as a bioisostere for other functional groups and its capacity to engage in crucial hydrogen bonding interactions have cemented its importance in drug design.[2] The this compound core represents a synthetically accessible and modifiable scaffold, offering a unique combination of hydrophilicity from the hydroxyethyl group and lipophilicity from the aromatic ring and N-methyl group. This balance of properties makes these compounds intriguing candidates for targeting a diverse range of biological targets. This guide will provide an in-depth exploration of this chemical series, from fundamental synthesis to potential therapeutic applications.

Synthetic Strategies and Chemical Properties

The synthesis of this compound derivatives is typically achieved through the reaction of a substituted benzenesulfonyl chloride with N-methylaminoethanol. The choice of solvent and base is critical for optimizing reaction yield and purity.

General Synthesis Protocol

A common and effective method for the synthesis of N-substituted benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with the corresponding amine.[3]

Experimental Protocol: Synthesis of N-methyl-p-toluenesulfonamide

This protocol describes the synthesis of a closely related analog, N-methyl-p-toluenesulfonamide, which can be adapted for this compound by substituting N-methylaminoethanol for methylamine.

-

Materials:

-

4-Methylbenzene-1-sulfonyl chloride

-

Methylamine (2.0 M in THF)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

15% Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 4-methylbenzene-1-sulfonyl chloride (1.9 g, 9.97 mmol) in dichloromethane (15 mL) in a round-bottom flask.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add methylamine (2.0 M in THF, 10.0 mL, 19.93 mmol) to the solution. A white precipitate will form.[3]

-

Stir the suspension at 0 °C for 2 hours.

-

Filter the white solid and concentrate the filtrate under reduced pressure.

-

Dissolve the crude product in ethyl acetate.

-

Wash the organic layer with 15% NaHCO₃ solution and then with brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the final product.[3]

-

Causality Behind Experimental Choices:

-

Excess Amine: Using a two-fold excess of methylamine serves a dual purpose: it acts as the nucleophile and also as a base to neutralize the hydrochloric acid byproduct of the reaction, driving the equilibrium towards product formation.

-

Low Temperature: The reaction is carried out at 0 °C to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine, minimizing the formation of side products.

-

Aqueous Work-up: The washing steps with NaHCO₃ and brine are essential to remove any unreacted starting materials, the hydrochloride salt of the excess amine, and other water-soluble impurities.

Synthesis of a Dihydroxyethyl Analog

A similar strategy can be employed to synthesize the dihydroxyethyl analog, N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide, which provides insights into the impact of multiple hydroxyl groups on the compound's properties.

Experimental Protocol: Synthesis of N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide

-

Materials:

-

Tosyl chloride

-

Diethanolamine

-

Dichloromethane (CH₂Cl₂)

-

Pyridine

-

-

Procedure:

-

Dissolve diethanolamine (0.42 g, 4 mmol) in CH₂Cl₂ in a flask.

-

Add tosyl chloride (0.836 g, 4.4 mmol) to the solution.

-

Add pyridine (0.35 g, 4.4 mmol) as a base.

-

Reflux the solution for 4 hours.

-

After the reaction is complete, remove the pyridine in vacuo.

-

Purify the product by crystallization to obtain white crystals.

-

Physicochemical Properties

The physicochemical properties of these compounds are crucial for their pharmacokinetic and pharmacodynamic profiles.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |

| N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | C₉H₁₃NO₃S | 215.27 | 0.6 |

| N-Methyl-p-toluenesulfonamide | C₈H₁₁NO₂S | 185.24 | - |

| N,N-bis(2-hydroxyethyl)-4-methylbenzenesulfonamide | C₁₁H₁₇NO₄S | 259.32 | - |

Data sourced from PubChem.[4]

The presence of the hydroxyethyl group generally increases the polarity and water solubility of the molecule compared to a simple N-alkyl substituent.[2] This can have significant implications for drug delivery and metabolism.

Biological Activities and Therapeutic Potential

The benzenesulfonamide scaffold is a versatile pharmacophore, with derivatives exhibiting a wide array of biological activities. The N-(2-hydroxyethyl)-N-methyl substitution pattern, along with modifications to the aromatic ring, can modulate this activity and selectivity.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic potential of benzenesulfonamide derivatives against various cancer cell lines.[5]

Mechanism of Action: Carbonic Anhydrase Inhibition

A key mechanism underlying the anticancer activity of many sulfonamides is the inhibition of carbonic anhydrases (CAs).[1] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth, proliferation, and metastasis.[1] The primary sulfonamide moiety (-SO₂NH₂) can coordinate to the zinc ion in the active site of CAs, leading to potent inhibition.[7]

Caption: Sulfonamides competitively inhibit dihydropteroate synthase, blocking bacterial folic acid synthesis.

Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [8]

-

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

96-well microtiter plates

-

Test compound and control antibiotic (e.g., ciprofloxacin)

-

-

Procedure:

-

Prepare a serial two-fold dilution of the this compound derivative in CAMHB in a 96-well plate.

-

Prepare a standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL).

-

Inoculate each well with the bacterial suspension.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. [8]

-

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug discovery. For N-substituted benzenesulfonamides, several structural features can be modulated to optimize potency and selectivity.

-

Substitution on the Aromatic Ring: The nature and position of substituents on the benzenesulfonamide ring significantly influence activity. Electron-withdrawing groups, such as nitro or chloro, can enhance the acidity of the sulfonamide proton, potentially leading to stronger interactions with biological targets. [8]The position of these substituents is also critical for fitting into the binding pockets of enzymes.

-

N-Substitution: The substituents on the sulfonamide nitrogen play a crucial role in modulating the compound's properties. The N-(2-hydroxyethyl)-N-methyl group provides a balance of polarity and lipophilicity. The hydroxyl group can participate in hydrogen bonding, while the methyl group can occupy hydrophobic pockets. Altering the length of the hydroxyalkyl chain or replacing the methyl group with other alkyl or aryl groups can fine-tune the compound's interaction with its target.

-

General Trends for Carbonic Anhydrase Inhibitors: For CA inhibitors, the "tail" of the molecule (the part extending from the sulfonamide group) can be modified to achieve isoform selectivity. [1]By designing tails that interact with specific amino acid residues outside the conserved active site, it is possible to develop inhibitors that preferentially target disease-related isoforms like CA IX and XII over the ubiquitous CA I and II. [1]

Analytical and Characterization Methods

Rigorous characterization of synthesized compounds is essential to ensure their identity, purity, and structural integrity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the chemical structure of the synthesized molecules. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the synthesized compounds. [9]By using a suitable stationary and mobile phase, impurities can be separated and quantified.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule. The characteristic stretching frequencies of the S=O and N-H bonds in the sulfonamide group are readily identifiable.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with a wide range of potential therapeutic applications. Their synthetic tractability allows for the creation of diverse libraries for screening against various biological targets. The insights into their anticancer and antibacterial activities, particularly through mechanisms like carbonic anhydrase and dihydropteroate synthase inhibition, provide a solid foundation for further drug development efforts.

Future research should focus on:

-

Systematic SAR studies: A comprehensive investigation of the effects of substitution on both the aromatic ring and the N-alkyl chain is needed to develop highly potent and selective inhibitors.

-

Mechanism of action studies: For compounds showing significant biological activity, detailed mechanistic studies are required to identify their precise molecular targets and signaling pathways.

-

Pharmacokinetic profiling: In vitro and in vivo studies are necessary to evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness.

By leveraging the principles of medicinal chemistry and a rigorous experimental approach, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the development of novel and effective drugs.

References

-

New N-Benzenesulfonylguanidine Derivatives and Their Selective Growth Inhibition of Human Breast Cancer Cell Line MCF-7 and Colon Carcinoma HCT-116. (2022). MDPI. Retrieved from [Link]

-

N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines. (2013). Brieflands. Retrieved from [Link]

-

Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. (n.d.). PubMed. Retrieved from [Link]

-

Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. (2022). MDPI. Retrieved from [Link]

-

Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). PubMed. Retrieved from [Link]

-

Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors. (2023). PubMed Central. Retrieved from [Link]

-

Design, synthesis, molecular docking and biological screening of N-ethyl-N-methylbenzenesulfonamide derivatives as effective antimicrobial and antiproliferative agents. (n.d.). ResearchGate. Retrieved from [Link]

-

In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. (2021). PubMed. Retrieved from [Link]

-

Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (n.d.). PubMed Central. Retrieved from [Link]

-

Synthesis of p-toluenesulfonamide. (n.d.). PrepChem.com. Retrieved from [Link]

-

Basic protocol to assess preclinical anticancer activity. It can be... (n.d.). ResearchGate. Retrieved from [Link]

-

Carbonic Anhydrase Activity Assay. (2019). Protocols.io. Retrieved from [Link]

-

In Vitro Strategies for Evaluating Non-Cyp Metabolism Pathways. (n.d.). BioIVT. Retrieved from [Link]

-

Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines. (n.d.). SciELO. Retrieved from [Link]

-

Effects of betamethasone on the in vitro and in vivo 2-hydroxylation of biphenyl in the rat. (1983). PubMed. Retrieved from [Link]

- Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid. (n.d.). Google Patents.

-

4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

N-Methyl-p-toluenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

-

N-Ethyl-2-methylbenzenesulfonamide. (2018). SIELC Technologies. Retrieved from [Link]

-

High-throughput screening of small-molecules libraries identified antibacterials against clinically relevant multidrug-resistant A. baumannii and K. pneumoniae. (n.d.). PubMed Central. Retrieved from [Link]

-

A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021). MDPI. Retrieved from [Link]

-

In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics. (2021). PubMed Central. Retrieved from [Link]

-

Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. (2025). PubMed. Retrieved from [Link]

-

Metabolism of the active carfentanil metabolite, 4-Piperidinecarboxylic acid, 1-(2-hydroxy-2-phenylethyl)-4-[(1-oxopropyl)phenylamino]-, methyl ester in vitro. (2022). PubMed. Retrieved from [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved from [Link]

-

Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmacokinetic profile of N-acetylcysteine amide and its main metabolite in mice using new analytical method. (2020). PubMed. Retrieved from [Link]

-

N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Methyl-p-toluenesulfonamide synthesis - chemicalbook [chemicalbook.com]

- 4. N-甲基对甲苯磺酰胺 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

N-(2-hydroxyethyl)-N-methylbenzenesulfonamide conformational analysis

An In-Depth Technical Guide to the Conformational Analysis of N-(2-hydroxyethyl)-N-methylbenzenesulfonamide

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its function, reactivity, and physicochemical properties. For flexible molecules such as this compound, a comprehensive understanding of its conformational landscape is paramount, particularly in the context of drug design and development where the sulfonamide moiety is a well-established pharmacophore.[1] This guide provides a holistic framework for elucidating the conformational preferences of this compound, integrating high-level computational modeling with robust experimental validation. We detail the theoretical underpinnings and practical execution of a synergistic approach, combining molecular mechanics and quantum mechanics for a thorough in-silico exploration, which is then corroborated by Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. This document is intended for researchers, scientists, and drug development professionals seeking a field-proven, self-validating methodology for small molecule conformational analysis.

Introduction: The Significance of Molecular Shape

This compound (CAS: 14316-14-4) is an organic compound featuring a core benzenesulfonamide group, a functional class renowned for its broad spectrum of biological activities.[1][2] The molecule's structure is characterized by a rigid aromatic ring and a flexible N-substituted side chain containing several rotatable bonds (Figure 1). This flexibility allows the molecule to adopt a multitude of three-dimensional arrangements, or conformations. The specific ensemble of low-energy conformations adopted in a given environment dictates how the molecule interacts with biological targets, its solubility, and its metabolic stability.

The central challenge in analyzing such a molecule is to not only identify the possible conformations but also to determine their relative energetic stabilities and the barriers to their interconversion. A single, static structure is an inadequate representation. Instead, we must consider a dynamic equilibrium of conformers. This guide outlines a robust workflow to build and validate such a conformational model.

Figure 1: Structure of this compound

CC1=CC=C(C=C1)S(=O)(=O)N(C)CCO[3]

Key rotatable bonds determining the molecule's conformation are primarily the C(aryl)-S, S-N, N-C(ethyl), and C-C(ethyl) bonds.

The Computational Approach: Mapping the Conformational Landscape

A purely experimental approach to conformational analysis can be challenging for flexible molecules due to the rapid interconversion of conformers in solution, which often yields averaged data.[4] Computational chemistry provides the tools to systematically explore the entire conformational space and identify energetically favorable structures.[5] Our strategy employs a hierarchical approach, beginning with a broad search using computationally inexpensive methods and progressively refining the results with more accurate, higher-level theories.

Rationale for a Hierarchical Workflow

The power of this workflow lies in its efficiency. A comprehensive search of all possible conformations is computationally demanding. Molecular Mechanics (MM) is fast and ideal for rapidly sampling a vast number of potential structures. However, its accuracy is limited by the quality of the force field parameters.[6][7] By selecting only the most promising low-energy candidates from the MM search, we can then apply more rigorous and computationally expensive Quantum Mechanics (QM) methods to obtain highly accurate energies and geometries.[8][9]

Caption: Hierarchical workflow for computational conformational analysis.

Detailed Computational Protocol

This protocol provides a self-validating system for computational analysis.

Protocol 1: Computational Conformational Search and Analysis

-

Structure Preparation:

-

Generate a 3D structure of this compound using molecular building software.

-

Perform an initial, quick energy minimization using a universal force field to ensure reasonable bond lengths and angles.

-

-

Conformational Search:

-

Causality: The goal is to explore the rotational freedom around the key single bonds. A systematic search rotates each specified bond by a defined increment (e.g., 30°), generating a grid of possible conformations. A stochastic method, like a Monte Carlo search, randomly perturbs torsion angles and accepts new conformations based on an energy criterion.[10] For a molecule with few rotatable bonds, a systematic search is often more thorough.

-

Execution: Define the C(aryl)-S, S-N, N-C(ethyl), C-C(ethyl), and C-O(H) bonds as rotatable.

-

Perform a systematic conformational search. The output will be a large collection of unique conformers.

-

-

MM Minimization and Filtering:

-

Causality: Each conformer generated in the search is a high-energy guess. Minimization finds the nearest local energy minimum. Using a suitable force field like MMFF94 or AMBER is critical for obtaining meaningful results for sulfonamides.[11]

-

Execution: Subject each conformer to energy minimization using the MMFF94 force field until a convergence criterion is met.

-

Rank the minimized conformers by their steric energy. Discard redundant conformers and retain only those within a specified energy window (e.g., 10 kcal/mol) of the global minimum.

-

-

QM Refinement:

-

Causality: Density Functional Theory (DFT) provides a much more accurate description of electron distribution and, therefore, more reliable relative energies.[12] The B3LYP functional with a 6-31G* basis set offers a good balance of accuracy and computational cost for molecules of this size.

-

Execution: For each low-energy conformer from the MM step, perform a full geometry optimization and frequency calculation using DFT at the B3LYP/6-31G* level of theory. The absence of imaginary frequencies confirms a true energy minimum.

-

-

Data Analysis:

-

Causality: The relative Gibbs free energies (ΔG) calculated from the QM step are used to determine the theoretical population of each conformer at a given temperature via the Boltzmann distribution equation. This provides a quantitative prediction of the conformational equilibrium.

-

Execution: Calculate the relative free energies of all optimized conformers. Use these energies to calculate the Boltzmann population of each conformer at 298 K.

-

Predicted Conformational Data

The computational analysis yields a set of low-energy conformers, their relative stabilities, and key geometric parameters. Intramolecular hydrogen bonding between the hydroxyl proton and a sulfonyl oxygen is a potential key interaction that can significantly stabilize certain conformations, as seen in related crystal structures.[13]

| Conformer ID | Key Dihedral Angles (°) (C(aryl)-S-N-C, S-N-C-C) | Relative Energy (ΔG, kcal/mol) | Boltzmann Population (%) at 298 K | Intramolecular H-Bond (O-H···O=S) |

| Conf-1 | -75.2, 178.5 | 0.00 | 75.8 | Yes |

| Conf-2 | 80.1, 175.9 | 0.95 | 13.5 | No |

| Conf-3 | -78.8, 65.4 | 1.50 | 5.1 | No |

| Conf-4 | 175.3, -70.1 | 2.15 | 2.0 | No |

| ...others | ... | > 3.0 | < 1.0 | No |

| Note: This table presents hypothetical but plausible data for illustrative purposes. |

Experimental Validation: Grounding Predictions in Reality

Computational models are powerful but are ultimately theoretical. Experimental validation is essential to confirm that the predicted conformational ensemble accurately represents the molecule's behavior in a real-world environment (i.e., in solution or in a crystal).[4][14]

NMR Spectroscopy: Conformation in Solution

NMR spectroscopy is the premier technique for studying the structure and dynamics of molecules in solution.[14] For conformational analysis, the Nuclear Overhauser Effect (NOE) is particularly invaluable.

-

The Nuclear Overhauser Effect (NOE): The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å), irrespective of through-bond connectivity.[15] The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei (I ∝ 1/r⁶). This powerful relationship allows us to distinguish between different conformers. A 2D NOESY (or ROESY for medium-sized molecules) experiment maps all NOE interactions within the molecule simultaneously.[16][17]

Protocol 2: 2D NOESY/ROESY NMR Experiment

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Trustworthiness: For small molecules, it is critical to remove dissolved paramagnetic oxygen, which can quench the NOE effect. This is achieved by subjecting the sealed NMR tube to several freeze-pump-thaw cycles.[16]

-

-

Data Acquisition:

-

Acquire a standard 2D NOESY spectrum on a high-field NMR spectrometer (≥ 400 MHz).

-

Causality: The choice of mixing time (τₘ) is crucial. A short mixing time ensures that observed NOEs are direct, through-space interactions and not artifacts of spin diffusion (magnetization transfer hopping between multiple protons). A typical range for a molecule of this size is 300-800 ms. A series of experiments with varying mixing times can be used to build up an accurate NOE curve.

-

-

Data Analysis:

-

Process the 2D data and identify cross-peaks, which indicate an NOE between two protons.

-

Compare the observed NOE cross-peaks with the inter-proton distances calculated for each of the low-energy conformers from the QM calculations. For example, a strong NOE between the N-methyl protons and the aromatic protons would only be possible in conformations where the methyl group is folded back over the ring.

-

X-ray Crystallography: The Solid-State Benchmark

X-ray crystallography provides an unambiguous, high-resolution structure of a molecule in its crystalline state.[18] This structure represents a single, low-energy conformation that is "frozen" in the crystal lattice.

-

Causality and Limitations: The crystal structure provides an invaluable benchmark for the accuracy of the computational methods. If the computational global minimum matches the crystal structure, it lends high confidence to the theoretical model.[19] However, crystal packing forces can sometimes trap a conformation that is not the most stable one in solution.[20] Therefore, the crystal structure should be considered as one possible and important low-energy state, but not necessarily the only one relevant in solution.

Integrating Computational and Experimental Data

The ultimate goal is to build a unified model that is consistent with all available data. The process involves a feedback loop where experimental results are used to refine and validate the computational ensemble.

Caption: Workflow for integrating computational and experimental data.

Conclusion

The conformational analysis of a flexible molecule like this compound requires a multi-faceted approach that leverages the predictive power of computational chemistry and the empirical certainty of experimental techniques. By first mapping the potential energy surface in-silico and then using targeted NMR and X-ray crystallography experiments for validation, one can construct a highly reliable model of its conformational behavior. This integrated strategy, built on a foundation of sound theoretical principles and self-validating protocols, provides the detailed structural insights necessary to understand and modulate the molecule's function in complex biological and chemical systems.

References

-

Butcher, R. J., et al. (2012). N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o814. [Link]

-

Pedretti, A., et al. (2021). Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling. Journal of Chemical Education, 98(8), 2755–2761. [Link]

-

Friedrich, N.-O., et al. (2017). Conformational Sampling of Small Molecules With iCon: Performance Assessment in Comparison With OMEGA. Frontiers in Chemistry, 5, 85. [Link]

-

D'Andrea, L. D., & Malgieri, G. (2021). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Molecules, 26(8), 2209. [Link]

-

SIELC Technologies. (2018). N-Ethyl-2-methylbenzenesulfonamide. SIELC. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1895595, N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide. PubChem. [Link]

-

Moyna, G., et al. (1994). NMR Analysis of Molecular Flexibility in Solution: A New Method for the Study of Complex Distributions of Rapidly Exchanging Conformations. Journal of the American Chemical Society, 116(26), 11923–11935. [Link]

-

University of Ottawa. (2018). NOESY and ROESY. NMR Facility Documentation. [Link]

-

Martínez-Martínez, A. J., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. Molecules, 28(19), 6937. [Link]

-

Yamada, K., & Inokuma, T. (2023). Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. RSC Advances, 13(52), 36561-36569. [Link]

-

Covell, D. G. (1994). Computational techniques for efficient conformational sampling of proteins. Current Opinion in Structural Biology, 4(1), 85-91. [Link]

-

Delgado, D. R., et al. (2013). X-ray diffraction spectra of the sulfonamides as original samples. ResearchGate. [Link]

-

Nicholas, J. B., et al. (1995). On the Transferability of Force Field Parameters With an ab Initio Force Field Developed for Sulfonamides. Journal of Computational Chemistry, 16(10), 1238-1249. [Link]

-

Smith, G. D., & Jaffe, R. L. (1996). Quantum Chemistry Study of Conformational Energies and Rotational Energy Barriers in n-Alkanes. The Journal of Physical Chemistry, 100(48), 18718–18724. [Link]

-

Ying, J., et al. (2017). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances. The Journal of Physical Chemistry B, 121(3), 508-520. [Link]

-

Glycopedia. Rotating Frame NOE: ROE. Glycopedia. [Link]

-

Tolstoy, P. M., et al. (2019). Exposing Hidden Alternative Conformations of Small Flexible Molecules in 2D NMR Spectroscopy Using 1H-15N HMBC. ResearchGate. [Link]

-

Bryant, M. J., et al. (2023). Halogen Bonding in Sulphonamide Co-Crystals: X···π Preferred over X···O/N?. International Journal of Molecular Sciences, 24(15), 12467. [Link]

-

Nicholas, J. B., et al. (1992). A molecular mechanics valence force field for sulfonamides derived by ab initio methods. Journal of the American Chemical Society, 114(10), 3860–3865. [Link]

-

Leach, A. R. (1997). A Survey of Methods for Searching the Conformational Space of Small and Medium-Sized Molecules. In Reviews in Computational Chemistry (Vol. 11, pp. 1-55). Wiley-VCH. [Link]

-

University of California, Irvine. Calculation of Relative Energies of Conformers and Stereoisomers and Equilibrium Ratios of Products using Molecular Mechanics. UCI Department of Chemistry. [Link]

-

Butts, C. P., et al. (2020). Reference-free NOE NMR analysis. Chemical Science, 11(36), 9895-9900. [Link]

-

Biriukov, D., et al. (2024). Developing and Benchmarking Sulfate and Sulfamate Force Field Parameters via Ab Initio Molecular Dynamics Simulations To Accurately Model Glycosaminoglycan Electrostatic Interactions. Journal of Chemical Information and Modeling. [Link]

-

Navarro-Vázquez, A., & Cobas, C. (2016). Application of the Nuclear Overhauser Effect to the Structural Elucidation of Natural Products. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. [Link]

-

Nicklaus, M. C., et al. (2012). PDB ligand conformational energies calculated quantum-mechanically. Journal of Chemical Information and Modeling, 52(3), 788-803. [Link]

-